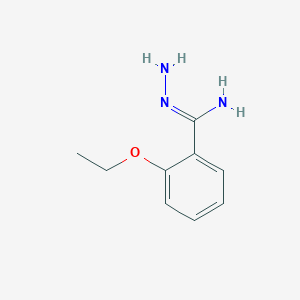

2-Ethoxybenzimidohydrazide

Description

2-Ethoxybenzimidohydrazide (CAS: 889943-46-8) is a heterocyclic compound featuring a benzimidazole core substituted with an ethoxy group at the 2-position and a hydrazide functional group. It is primarily recognized as a key intermediate in the synthesis of pharmaceutical agents, notably in the production of Vardenafil-related impurities and derivatives . Its molecular architecture combines the planar aromatic benzimidazole system with polar substituents, rendering it a versatile scaffold for chemical modifications.

Properties

IUPAC Name |

N'-amino-2-ethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-13-8-6-4-3-5-7(8)9(10)12-11/h3-6H,2,11H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRIJTSCJYEFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889943-46-8 | |

| Record name | 2-Ethoxybenzenecarboximidic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889943-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxybenzimidohydrazide can be synthesized through the condensation reaction of an appropriate hydrazide and an aldehyde. For example, the reaction between 2-ethoxybenzaldehyde and hydrazine hydrate in the presence of ethanol as a solvent can yield this compound . The reaction is typically carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzimidohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzimidohydrazides.

Scientific Research Applications

Medicinal Chemistry

2-Ethoxybenzimidohydrazide is primarily explored for its pharmacological properties. It has been identified as a potential lead compound for the development of new therapeutic agents due to its ability to interact with various biological targets.

- Anticancer Activity : Studies have shown that derivatives of benzimidohydrazides exhibit cytotoxic effects on cancer cell lines. Research indicates that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : This compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Biochemical Research

In biochemical studies, this compound is used as a reference standard for assays aimed at understanding enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : It has been utilized in the inhibition studies of specific enzymes, providing insights into its mechanism of action and potential therapeutic applications.

Synthesis of Novel Compounds

The compound serves as a building block in organic synthesis, particularly in the creation of more complex molecules that may possess desirable biological activities.

- Synthesis of Benzimidazole Derivatives : Researchers have employed this compound in the synthesis of various benzimidazole derivatives, which are known for their diverse pharmacological effects.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Properties | Effective against Staphylococcus aureus | |

| Biochemical Research | Enzyme Inhibition Studies | Provides insights into enzyme interactions |

| Organic Synthesis | Building Block for Derivatives | Facilitates synthesis of novel benzimidazole compounds |

Mechanism of Action

The mechanism of action of 2-Ethoxybenzimidohydrazide involves the inhibition of the phosphodiesterase type 5 enzyme. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in various physiological effects. The molecular targets include the active site of the enzyme, where the compound binds and prevents the breakdown of cyclic guanosine monophosphate .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical structural features, molecular properties, and reported applications of 2-Ethoxybenzimidohydrazide and related hydrazide derivatives:

Key Observations:

Hydroxy-methoxybenzylidene moieties (e.g., in compound 4) introduce hydrogen-bonding capacity, which may influence solubility and target binding . Benzothiazole rings (compound 3) contribute to π-π stacking interactions and electronic effects, correlating with enzyme inhibition .

Functional Group Impact :

- Hydrazide vs. Thioamide : Thioamide derivatives (e.g., compound 5) exhibit distinct electronic profiles due to sulfur’s polarizability, which may enhance antimicrobial activity .

- Ethoxy Groups : Present in compounds 1, 2, and 4, ethoxy substituents modulate electron density and steric bulk, affecting reactivity and bioavailability.

Biological Activity

2-Ethoxybenzimidohydrazide (CAS No. 889943-46-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by various studies and data tables.

This compound belongs to the hydrazide class of compounds, characterized by the presence of a hydrazone functional group that contributes to its biological activity. The structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 208.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : This compound has shown significant antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

- Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | Inhibition of growth |

| Antibacterial | Escherichia coli | 20 | Inhibition of biofilm formation |

| Anticancer | HeLa Cells | 10 | Induction of apoptosis |

| Anticancer | MCF-7 Cells | 12 | Cell cycle arrest at G1 phase |

Case Studies and Research Findings

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new therapeutic agent .

- Anticancer Activity : In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways .

- Mechanistic Insights : Molecular docking studies indicated that this compound binds effectively to key enzymes involved in bacterial metabolism and cancer cell proliferation, providing insights into its mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.